molecular formula C13H24 B14686175 1-[(Z)-hex-1-enyl]-2-methylcyclohexane CAS No. 34611-77-3

1-[(Z)-hex-1-enyl]-2-methylcyclohexane

Cat. No.: B14686175
CAS No.: 34611-77-3
M. Wt: 180.33 g/mol
InChI Key: AOTSAWDDMPEWGA-POHAHGRESA-N
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Description

1-[(Z)-hex-1-enyl]-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a hex-1-enyl group and a methyl group. The (Z) configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane typically involves the following steps:

    Formation of the hex-1-enyl group: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Cyclohexane ring formation: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.

    Substitution reactions: The hex-1-enyl group and the methyl group are introduced onto the cyclohexane ring through substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of precursors, followed by selective functionalization of the cyclohexane ring. The use of high-pressure reactors and specialized catalysts can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-hex-1-enyl]-2-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the double bond in the hex-1-enyl group, converting it to a saturated alkyl chain.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms onto the cyclohexane ring or the hex-1-enyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated alkyl chains

    Substitution: Halogenated cyclohexanes and alkenes

Scientific Research Applications

1-[(Z)-hex-1-enyl]-2-methylcyclohexane has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-hex-1-enyl]-2-methylcyclohexane: The (E) isomer with substituents on opposite sides of the double bond.

    1-hexyl-2-methylcyclohexane: A saturated analog without the double bond.

    2-methylcyclohexanol: A hydroxylated derivative.

Uniqueness

1-[(Z)-hex-1-enyl]-2-methylcyclohexane is unique due to its (Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different physical properties, such as boiling point and solubility, compared to its (E) isomer or saturated analogs.

Properties

CAS No.

34611-77-3

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-[(Z)-hex-1-enyl]-2-methylcyclohexane

InChI

InChI=1S/C13H24/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h6,10,12-13H,3-5,7-9,11H2,1-2H3/b10-6-

InChI Key

AOTSAWDDMPEWGA-POHAHGRESA-N

Isomeric SMILES

CCCC/C=C\C1CCCCC1C

Canonical SMILES

CCCCC=CC1CCCCC1C

Origin of Product

United States

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